molecular formula C13H16N2O2 B097257 (S)-Benzyl (1-cyano-2-methylpropyl)carbamate CAS No. 17343-55-4

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate

Cat. No.: B097257
CAS No.: 17343-55-4
M. Wt: 232.28 g/mol
InChI Key: NJLYXYMHKYRDQH-GFCCVEGCSA-N
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Description

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate is an organic compound with the molecular formula C13H15N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-2-amino-2-methylpropanenitrile. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyl carbamate oxides.

    Reduction: Conversion to (S)-Benzyl (1-amino-2-methylpropyl)carbamate.

    Substitution: Formation of substituted benzyl carbamates.

Scientific Research Applications

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-cyano-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group and carbamate linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl (1-cyano-2-methylpropyl)carbamate: The enantiomer of the compound with different stereochemistry.

    Benzyl (1-cyano-2-methylpropyl)carbamate: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

(S)-Benzyl (1-cyano-2-methylpropyl)carbamate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.

Properties

IUPAC Name

benzyl N-[(1S)-1-cyano-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYXYMHKYRDQH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C#N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560826
Record name Benzyl [(1S)-1-cyano-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-55-4
Record name Phenylmethyl N-[(1S)-1-cyano-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17343-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(1S)-1-cyano-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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